molecular formula C17H13NO3 B107808 3-hydroxy-N-(2-hydroxyphenyl)naphthalene-2-carboxamide CAS No. 16215-75-1

3-hydroxy-N-(2-hydroxyphenyl)naphthalene-2-carboxamide

Cat. No.: B107808
CAS No.: 16215-75-1
M. Wt: 279.29 g/mol
InChI Key: NETKVQLBQSBWRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-N-(2-hydroxyphenyl)naphthalene-2-carboxamide is an organic compound with a complex structure that includes a naphthalene ring and a carboxamide group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-(2-hydroxyphenyl)naphthalene-2-carboxamide typically involves the reaction of 3-hydroxy-2-naphthoic acid with 2-aminophenol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N-(2-hydroxyphenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-hydroxy-N-(2-hydroxyphenyl)naphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-hydroxy-N-(2-hydroxyphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-: Similar structure but with a methyl group instead of a hydroxyl group.

    2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl-: Contains an additional naphthalene ring.

Uniqueness

3-hydroxy-N-(2-hydroxyphenyl)naphthalene-2-carboxamide is unique due to its specific hydroxyl and carboxamide functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

16215-75-1

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

3-hydroxy-N-(2-hydroxyphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C17H13NO3/c19-15-8-4-3-7-14(15)18-17(21)13-9-11-5-1-2-6-12(11)10-16(13)20/h1-10,19-20H,(H,18,21)

InChI Key

NETKVQLBQSBWRC-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=CC=C3O)O

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=CC=C3O)O

Key on ui other cas no.

16215-75-1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.